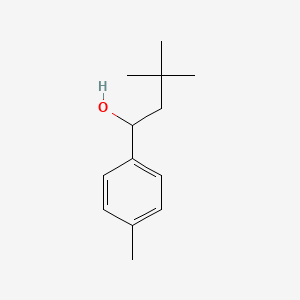

(+/-)-3,3-Dimethyl-1-p-tolyl-butan-1-ol

Description

Properties

Molecular Formula |

C13H20O |

|---|---|

Molecular Weight |

192.30 g/mol |

IUPAC Name |

3,3-dimethyl-1-(4-methylphenyl)butan-1-ol |

InChI |

InChI=1S/C13H20O/c1-10-5-7-11(8-6-10)12(14)9-13(2,3)4/h5-8,12,14H,9H2,1-4H3 |

InChI Key |

YWHQLSDFYMCIPY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(CC(C)(C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

The Grignard Synthesis of Tertiary Alcohols from Ketones: A Technical Guide for the Modern Chemist

Abstract

The formation of a carbon-carbon bond via the Grignard reaction stands as a cornerstone of synthetic organic chemistry.[1][2] This technical guide provides an in-depth exploration of the synthesis of tertiary alcohols through the nucleophilic addition of Grignard reagents to ketones.[3][4][5][6][7] Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. Instead, it offers a comprehensive narrative grounded in mechanistic understanding, field-proven insights, and robust experimental design. We will dissect the causality behind critical experimental choices, from reagent preparation to reaction workup, and address potential side reactions and optimization strategies. The protocols described herein are designed to be self-validating systems, ensuring reproducibility and reliability in this pivotal transformation.

Foundational Principles: The Grignard Reagent and its Reactivity

The Grignard reagent, an organomagnesium halide (R-Mg-X), is a potent nucleophile and a strong base.[2][8] Its utility in forming new carbon-carbon bonds is unparalleled.[2][3] The carbon-magnesium bond is highly polarized, imparting significant carbanionic character to the carbon atom, which is the driving force for its nucleophilic attack on the electrophilic carbon of a carbonyl group.[2]

A critical prerequisite for any successful Grignard synthesis is the stringent exclusion of protic species, such as water or alcohols.[8][9][10] The Grignard reagent will readily react with acidic protons in a quenching reaction, forming an alkane and rendering the reagent inactive for the desired carbonyl addition.[10] Therefore, all glassware must be rigorously dried, and anhydrous solvents are essential.[9][10]

Preparation and Titration of Grignard Reagents

While many common Grignard reagents are commercially available, in-house preparation is often necessary for specific applications.[11][12] This is typically achieved by reacting an organic halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (THF).[5][13] The initiation of this reaction can sometimes be sluggish due to a passivating layer of magnesium oxide on the metal surface.[13] Activation can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanical means such as crushing the magnesium turnings.[10][12][13]

The concentration of both commercially sourced and freshly prepared Grignard reagents can vary. Therefore, accurate titration is crucial for stoichiometric control of the subsequent reaction. A common method involves the use of a known amount of iodine in the presence of a lithium salt, where the endpoint is indicated by a color change.[14]

The Core Reaction: Nucleophilic Addition to Ketones

The reaction of a Grignard reagent with a ketone proceeds via nucleophilic addition to the carbonyl carbon.[2][15] This attack breaks the pi bond of the carbonyl group, forming a tetrahedral magnesium alkoxide intermediate.[16][17][18] Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol.[15][16]

Reaction Mechanism

The generally accepted mechanism involves the coordination of the magnesium atom to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of the carbanionic portion of the Grignard reagent.

Caption: General workflow for the Grignard synthesis of a tertiary alcohol from a ketone.

For sterically hindered ketones, an alternative mechanism involving a single electron transfer (SET) from the Grignard reagent to the ketone may be operative.[19] This pathway can lead to the formation of side products.[19]

Side Reactions and Mitigation Strategies

Several side reactions can compete with the desired nucleophilic addition, particularly with sterically hindered substrates or when using Grignard reagents with β-hydrogens.[4][19]

-

Enolization: The Grignard reagent can act as a base, abstracting an α-proton from the ketone to form an enolate.[4][19] This regenerates the starting ketone upon workup, reducing the yield of the tertiary alcohol.[19] Using a less sterically hindered Grignard reagent or aprotic polar solvents can sometimes minimize this pathway.

-

Reduction: If the Grignard reagent possesses a β-hydrogen, it can be transferred to the carbonyl carbon via a cyclic six-membered transition state, resulting in a secondary alcohol after workup.[19] This is more prevalent with bulky ketones.

Experimental Protocol: Synthesis of a Tertiary Alcohol

This section provides a detailed, step-by-step methodology for the synthesis of a representative tertiary alcohol, triphenylmethanol, from benzophenone and phenylmagnesium bromide.

Reagents and Equipment

| Reagent/Material | Grade | Supplier | Notes |

| Magnesium Turnings | High Purity | e.g., Sigma-Aldrich | Must be dry and free of an oxide layer. |

| Bromobenzene | Anhydrous, >98% | e.g., Sigma-Aldrich | Ensure dryness before use. |

| Benzophenone | >98% | e.g., Sigma-Aldrich | --- |

| Diethyl Ether | Anhydrous, <50 ppm H₂O | e.g., Sigma-Aldrich | Use freshly opened or distilled solvent. |

| Iodine | Crystal | e.g., Sigma-Aldrich | For initiation. |

| Saturated Aqueous Ammonium Chloride (NH₄Cl) | --- | --- | For quenching.[9][16] |

| Hydrochloric Acid (HCl) | Concentrated | e.g., Fisher Scientific | For workup. |

All glassware must be oven-dried or flame-dried under an inert atmosphere (e.g., nitrogen or argon) prior to use.[9]

Step-by-Step Procedure

Part 1: Preparation of Phenylmagnesium Bromide

-

Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Place magnesium turnings (1.2 equivalents) in the flask.

-

Add a single crystal of iodine.

-

In the dropping funnel, prepare a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether.

-

Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing of the ether.[1][10] Gentle warming may be necessary to start the reaction.[1][9]

-

Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[1][9]

-

After the addition is complete, continue stirring at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part 2: Reaction with Benzophenone and Workup

-

Cool the freshly prepared Grignard reagent to 0 °C using an ice bath.

-

Dissolve benzophenone (1.0 equivalent relative to the initial bromobenzene) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the benzophenone solution dropwise to the stirred Grignard reagent. This reaction is exothermic, and slow addition is crucial to control the reaction temperature.[20][21]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

-

Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride dropwise to quench the reaction and protonate the magnesium alkoxide.[16] This process is highly exothermic.[16]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two additional portions of diethyl ether to maximize product recovery.[16]

-

Washing: Combine the organic extracts and wash with water, followed by a saturated sodium chloride (brine) solution to remove most of the dissolved water.[16]

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude triphenylmethanol.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[9][21]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 3. study.com [study.com]

- 4. adichemistry.com [adichemistry.com]

- 5. Grignard Reagents and related organic synthesis – Ace Chemistry [acechemistry.co.uk]

- 6. Grignard Reaction - Common Conditions [commonorganicchemistry.com]

- 7. Synthesis of Alcohols; Grignard Addition - Chad's Prep® [chadsprep.com]

- 8. Grignard Reaction Reagents: A Toolbox for Chemists - Reachem [reachemchemicals.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. artscimedia.case.edu [artscimedia.case.edu]

- 12. Grignard Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 13. Grignard reagent - Wikipedia [en.wikipedia.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 18. community.wvu.edu [community.wvu.edu]

- 19. organic-chemistry.org [organic-chemistry.org]

- 20. acs.org [acs.org]

- 21. d.web.umkc.edu [d.web.umkc.edu]

An Interpretive Guide to the ¹H NMR Spectrum of 3,3-Dimethyl-1-p-tolyl-butan-1-ol: A Structural Elucidation Whitepaper

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis and interpretation of the proton nuclear magnetic resonance (¹H NMR) spectrum of 3,3-Dimethyl-1-p-tolyl-butan-1-ol. As direct spectral data for this specific compound is not widely published, this document leverages fundamental principles of NMR spectroscopy to predict, analyze, and explain the expected spectrum in detail. We will dissect the molecule's structure to identify all unique proton environments and predict their chemical shifts (δ), multiplicities, and coupling constants (J). This guide serves as an authoritative reference for researchers, scientists, and drug development professionals, offering not only the predicted spectral data but also the underlying scientific rationale and a validated experimental protocol for acquiring such data.

Introduction

3,3-Dimethyl-1-p-tolyl-butan-1-ol is an aromatic alcohol whose structure presents several interesting features for ¹H NMR analysis. These include a para-substituted aromatic ring, a chiral carbinol center, and sterically hindered alkyl groups. ¹H NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing precise information about the electronic environment, connectivity, and stereochemistry of protons. Verifying the synthesis of a target molecule like this one relies on a correct and thorough interpretation of its NMR spectrum. This whitepaper will deconstruct the molecule's structure to build a predicted spectrum from the ground up, explaining the causal relationships between molecular structure and spectral output.

Section 1: Structural Analysis and Proton Environments

To predict the ¹H NMR spectrum, we must first identify all chemically non-equivalent protons in the molecule. The structure of 3,3-Dimethyl-1-p-tolyl-butan-1-ol contains a plane of symmetry that bisects the p-tolyl group, but the presence of a chiral center at the benzylic alcohol (C1) introduces complexity further down the chain.

There are seven distinct proton environments in the molecule, labeled Ha through Hg in the diagram below.

Figure 1: Molecular structure of 3,3-Dimethyl-1-p-tolyl-butan-1-ol with labeled proton environments.

-

Ha (9H): The nine equivalent protons of the tert-butyl group.

-

Hb and Hc (1H each): The two protons on the methylene (-CH₂-) group. Due to the adjacent chiral center (the carbon bearing Hd and He ), these protons are diastereotopic and thus chemically non-equivalent.[1][2]

-

Hd (1H): The benzylic proton on the carbon attached to the hydroxyl group.

-

He (1H): The hydroxyl proton. Its chemical shift can be variable.[3]

-

Hf (2H): The two aromatic protons ortho to the alkyl substituent.

-

Hg (2H): The two aromatic protons meta to the alkyl substituent.

-

Hh (3H): The three protons of the methyl group on the aromatic ring.

Section 2: Predicted ¹H NMR Spectral Parameters

The following table summarizes the predicted spectral parameters for 3,3-Dimethyl-1-p-tolyl-butan-1-ol, assuming the spectrum is acquired in deuterated chloroform (CDCl₃). The predictions are based on established chemical shift ranges for similar functional groups and spin-spin coupling principles.[4][5]

| Proton Label | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity | Coupling Constant (J, Hz) | Justification |

| Ha | ~0.9 - 1.0 | 9H | Singlet (s) | N/A | Protons of a tert-butyl group are highly shielded and typically appear as a sharp singlet around 0.9-1.2 ppm.[6] No adjacent protons exist for coupling. |

| Hb & Hc | ~1.6 - 1.9 | 1H each | Doublet of Doublets (dd) | ²Jbc ≈ 14 Hz (geminal)³Jbd ≈ 9 Hz (vicinal)³Jcd ≈ 3 Hz (vicinal) | These are diastereotopic protons adjacent to a chiral center, resulting in distinct chemical shifts.[1] They exhibit geminal coupling to each other and vicinal coupling to Hd . The different dihedral angles between Hb-Hd and Hc-Hd result in different ³J values. |

| Hd | ~4.6 - 4.8 | 1H | Doublet of Doublets (dd) | ³Jdb ≈ 9 Hz³Jdc ≈ 3 Hz | This benzylic proton is deshielded by both the aromatic ring and the hydroxyl group.[4] It is coupled to the two diastereotopic protons, Hb and Hc . |

| He | ~1.5 - 3.0 (variable) | 1H | Broad Singlet (br s) | N/A | The chemical shift of hydroxyl protons is highly dependent on concentration, temperature, and solvent.[3] It often appears as a broad singlet and may not show coupling due to rapid chemical exchange. |

| Hf | ~7.2 - 7.3 | 2H | Doublet (d) | ³Jfg ≈ 8 Hz | Aromatic protons ortho to an alkyl group. They are coupled to the meta protons (Hg ). |

| Hg | ~7.1 - 7.2 | 2H | Doublet (d) | ³Jgf ≈ 8 Hz | Aromatic protons meta to an alkyl group. They are coupled to the ortho protons (Hf ). The para-disubstituted pattern often appears as two distinct doublets, forming an AA'BB' system that can simplify to an AX system if the chemical shift difference is large.[7] |

| Hh | ~2.3 - 2.4 | 3H | Singlet (s) | N/A | Benzylic protons of a methyl group on an aromatic ring typically resonate in this region.[4] No adjacent protons exist for coupling. |

Section 3: Spectral Interpretation and Visualization

A key feature of the predicted spectrum is the complexity arising from the diastereotopic methylene protons (Hb and Hc ). Their non-equivalence leads to a more complex splitting pattern for both the methylene protons themselves and the adjacent benzylic proton (Hd ).

Splitting Pattern Analysis

The coupling interactions between Hb , Hc , and Hd can be visualized with a splitting tree diagram. This illustrates how the signal for Hd is first split by one neighboring proton and then each of those lines is split again by the second, non-equivalent proton.

Figure 2: Predicted splitting pattern for the benzylic proton (Hd), resulting in a doublet of doublets.

This "doublet of doublets" is a characteristic signature confirming the presence of a CH group adjacent to a CH₂ group where the two protons are non-equivalent.

Section 4: Recommended Experimental Protocol

To ensure the acquisition of a high-quality, reproducible ¹H NMR spectrum, the following self-validating protocol is recommended. This workflow is designed to minimize artifacts and produce data suitable for unambiguous structural confirmation.

Experimental Workflow

Figure 3: Recommended workflow for ¹H NMR spectral acquisition and analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-25 mg of purified 3,3-Dimethyl-1-p-tolyl-butan-1-ol into a clean, dry vial.[8][9]

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). It is crucial to use a deuterated solvent to avoid a large interfering solvent signal.[10] The solvent should contain a small amount of tetramethylsilane (TMS) to serve as an internal standard for chemical shift referencing (0.0 ppm).[8]

-

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette before transferring it to a high-quality 5 mm NMR tube.[9][10]

-

-

NMR Data Acquisition (Typical Parameters for a 400 MHz Spectrometer):

-

Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the CDCl₃ to stabilize the magnetic field. The field homogeneity is then optimized through a process called "shimming" to ensure sharp, symmetrical peaks.[10]

-

Pulse Sequence: Use a standard one-pulse experiment (e.g., 'zg30' on a Bruker instrument).

-

Acquisition Time (AQ): ~3-4 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A sufficient delay ensures quantitative integration.

-

Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.

-

Spectral Width (SW): A range of -2 to 12 ppm is appropriate.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

-

-

Data Processing:

-

Apply a Fourier transform to convert the time-domain signal (Free Induction Decay) into a frequency-domain spectrum.

-

Perform phase correction to ensure all peaks are in the positive absorptive phase.

-

Apply a baseline correction to produce a flat, even baseline across the spectrum.

-

Reference the spectrum by setting the TMS peak to exactly 0.00 ppm.

-

Conclusion

The ¹H NMR spectrum of 3,3-Dimethyl-1-p-tolyl-butan-1-ol is predicted to exhibit seven distinct signals, each providing critical information for structural confirmation. The key diagnostic features include a sharp 9H singlet for the tert-butyl group, a characteristic AA'BB' pattern for the para-substituted aromatic ring, and, most notably, a complex set of multiplets in the aliphatic region corresponding to the benzylic proton and the adjacent diastereotopic methylene protons. The appearance of a doublet of doublets for the benzylic proton is a definitive indicator of its coupling to two chemically non-equivalent neighbors. By following the detailed experimental protocol provided, researchers can obtain a high-fidelity spectrum that, when compared against the predictions outlined in this guide, will allow for the unequivocal structural verification of 3,3-Dimethyl-1-p-tolyl-butan-1-ol.

References

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link]

-

Reich, H. J. (2020). NMR Spectroscopy: The AA'BB' Pattern. Organic Chemistry Data. [Link]

-

Master Organic Chemistry. (2022). Diastereotopic Protons in ¹H NMR Spectroscopy: Examples. [Link]

-

ACS Publications. (2010). Low-Temperature NMR J-Based Configurational Analysis of Flexible Acyclic Systems. The Journal of Organic Chemistry. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

-

Western University. (n.d.). NMR Sample Preparation. [Link]

-

Chemistry LibreTexts. (2024). 5.4: Types of Protons. [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

University of Zurich. (n.d.). NMR Spectroscopy and Simulation. [Link]

-

Chemistry LibreTexts. (2023). J-Coupling (Scalar). [Link]

-

Bacher, A. (n.d.). ¹H NMR Spectroscopy. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. che.hw.ac.uk [che.hw.ac.uk]

- 4. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. organomation.com [organomation.com]

- 10. publish.uwo.ca [publish.uwo.ca]

Technical Guide: Characterization and Synthetic Utility of 3,3-Dimethyl-1-p-tolylbutan-1-ol

Abstract

In the landscape of modern neuropharmacology and synthetic chemistry, steric control during drug-receptor interaction is paramount. 3,3-Dimethyl-1-p-tolylbutan-1-ol (IUPAC: 3,3-dimethyl-1-(4-methylphenyl)butan-1-ol) serves as a mission-critical building block in the synthesis of 6-substituted 2,3,4,5-tetrahydro-1H-benzo[d]azepines. These complex tricyclic architectures act as selective 5-HT₂C receptor agonists, deployed primarily for the treatment of obesity, hyperphagia, and neuropsychiatric disorders[1]. As a Senior Application Scientist, I present this whitepaper to decode the physicochemical properties, analytical characterization, and the exact step-by-step methodologies necessary to synthesize this indispensable intermediate with high fidelity.

Retrosynthetic Strategy & Molecular Design

The architecture of 3,3-dimethyl-1-p-tolylbutan-1-ol is deliberately engineered to provide intense steric bulk (via the tert-butyl group) alongside a hydrophobic anchor (the para-tolyl ring). When carried downstream into the benzoazepine scaffold, this unique steric fingerprint forces the final drug molecule into an active conformation that highly favors the 5-HT₂C receptor over the closely related 5-HT₂A and 5-HT₂B receptors, mitigating cardiovascular side effects[2].

The compound is assembled via a highly efficient Grignard addition. The nucleophilic attack of a bulky Grignard reagent (neopentyl magnesium chloride) on an aromatic aldehyde (4-methylbenzaldehyde) forms the required chiral secondary alcohol[1].

Fig 1. Mechanistic workflow for Grignard addition to synthesize the target secondary alcohol.

Quantitative Characterization Data

Understanding the target molecule requires rigorous analytical standardization. The data below summarizes the foundational physicochemical and spectroscopic parameters required to confirm successful synthesis and molecular integrity.

Table 1: Physicochemical Properties

| Property | Value | Structural/Practical Significance |

| IUPAC Name | 3,3-dimethyl-1-(4-methylphenyl)butan-1-ol | Definitive molecular nomenclature. |

| Molecular Formula | C₁₃H₂₀O | Mass baseline for stoichiometry. |

| Molecular Weight | 192.30 g/mol | Crucial for molarity calculations. |

| Physical State | Colorless oil (at 25°C) | Ensures fluid handling during downstream oxidation. |

| Chromatographic Mobility | Rapid isolation and TLC monitoring standard. | |

| Synthesis Yield | ~89% | Indicates an efficient, scalable electrophilic attack. |

Table 2: Spectroscopic Characterization Profile

| Analytical Method | Signal / Value | Assignment & Interpretation |

| ¹H NMR (CDCl₃, 400 MHz) | δ 0.95 (s, 9H) | tert-Butyl protons: Validates the successful addition of the neopentyl group. |

| δ 1.45 - 1.75 (m, 2H) | Diastereotopic CH₂: Split due to proximity to the newly formed chiral center at C1. | |

| δ 2.05 (br s, 1H) | Hydroxyl (-OH): Confirms the alcohol formation; signal is exchangeable with D₂O. | |

| δ 2.35 (s, 3H) | Aromatic Methyl: Native marker of the starting p-tolualdehyde. | |

| δ 4.75 (dd, 1H) | Chiral Methine (C1): Direct evidence of the carbonyl carbon reduction. | |

| δ 7.15 - 7.30 (m, 4H) | Aromatic Ring: AA'BB' pattern typical of para-substituted benzenes. | |

| MS (ESI+) | m/z 175.1 [M - H₂O + H]⁺ | Standard fragmentation for secondary alcohols (loss of water under ionization). |

| IR (ATR) | ~3350 cm⁻¹ (broad) | O-H stretching: Corroborates secondary alcohol generation. |

Standardized Synthetic Methodology (Protocol)

The following protocol outlines the synthesis of 3,3-Dimethyl-1-p-tolylbutan-1-ol, prioritized for high yield and pharmaceutical-grade purity. Every step is tethered to a chemical causality to ensure the system is functionally self-validating[1].

Step-by-Step Workflow:

1. Inert Atmospheric Preparation

-

Action: Purge a dry, 100 mL round-bottom flask with nitrogen (

). Add 4-methylbenzaldehyde (1.51 g, 12.6 mmol) to anhydrous Tetrahydrofuran (THF, 30 mL) and submerge the flask in an ice bath to achieve exactly 0 °C. -

Causality: THF provides essential Lewis basicity via its oxygen lone pairs, which coordinates and stabilizes the organomagnesium complex. The strict 0 °C environment minimizes the thermal kinetic energy, entirely suppressing unwanted side reactions like enolization or pinacol coupling.

2. Nucleophilic Addition

-

Action: Slowly introduce neopentyl magnesium chloride (33.0 mL, 16.34 mmol, 0.5-1M in diethyl ether) dropwise over 15 to 20 minutes using an addition funnel. Stir the solution at 0 °C for exactly 1 hour.

-

Causality: The dropwise addition acts as a thermal safeguard against the highly exothermic nature of Grignard additions. Because the neopentyl group is extremely bulky, sustained stirring is required to overcome the significant steric hindrance approaching the carbonyl carbon.

3. Reaction Monitoring (Self-Validation)

-

Action: Spot the reaction mixture onto a silica TLC plate (Eluent: 90:10 Hexane/EtOAc).

-

Validation Check: The complete disappearance of the highly UV-active aldehyde spot (

~0.6) and the presence of a new, more polar alcohol spot (

4. Quenching Protocol

-

Action: Quench the reaction safely by diluting the mixture with saturated aqueous ammonium chloride (

). -

Causality: Saturated

operates as a mild proton source. It selectively protonates the intermediate magnesium alkoxide to generate the final secondary alcohol without risking acid-catalyzed dehydration (which stronger acids like HCl might induce).

5. Extraction & Purification

-

Action: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with Ethyl Acetate (EtOAc). Combine the organic fractions, dry over anhydrous Sodium Sulfate (

), filter, and concentrate in vacuo. -

Action: Purify the resulting crude oil via silica gel column chromatography, eluting with a 95:5 mixture of hexane/EtOAc.

-

Result: Yields the desired intermediate as a colorless oil (2.15 g, ~89% yield).

Downstream Application: Pharmacological Activation

Once synthesized, 3,3-dimethyl-1-p-tolylbutan-1-ol is typically subjected to rapid oxidation. By treating the colorless oil with Manganese Dioxide (

This ketone is progressively cyclized into 6-substituted 2,3,4,5-tetrahydro-1H-benzo[d]azepines. In medicinal chemistry and drug development, these specific derivatives are paramount for treating obesity. They orchestrate a targeted activation of the 5-HT₂C receptors in the hypothalamus, cascading to appetite suppression.

Fig 2. Signal cascade of 5-HT2C activation by benzoazepines derived from the synthesized alcohol.

References

- Title: WO2005082859A1 - 6-substituted 2,3,4,5-tetrahydro-1h-benzo[d]azepines as 5-ht2c receptor agonists.

- Title: AU2011202788A1 - 6-substituted 2,3,4,5-tetrahydro-1H-benzo[d]azepines as 5-HT2C receptor agonists.

Sources

A Scientist's Guide to the Retrosynthetic Analysis of Tertiary Alcohols: From Core Principles to Advanced Strategies

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The tertiary alcohol motif is a cornerstone in the architecture of complex bioactive molecules and pharmaceuticals. Its synthesis, however, presents unique challenges, primarily due to the steric congestion around the quaternary carbon center. Retrosynthetic analysis provides a powerful logical framework for deconstructing these complex targets into simpler, accessible starting materials. This guide offers a comprehensive exploration of the primary retrosynthetic strategies for tertiary alcohols, moving from foundational concepts to advanced, field-proven methodologies. We will dissect the causality behind choosing a specific disconnection, compare the workhorse organometallic reactions, and provide detailed protocols that underscore the principles of modern organic synthesis.

The Logic of Reverse Synthesis: Core Principles

Retrosynthetic analysis is the art of "thinking backward" in chemical synthesis.[1] The process begins by breaking down the target molecule into simpler precursors through a series of imaginary bond cleavages known as disconnections .[2] These disconnections must correspond to known, reliable chemical reactions performed in the "forward" synthetic direction. This process generates idealized fragments called synthons , which are then matched to commercially available or easily synthesized synthetic equivalents .[2][3]

For a tertiary alcohol, the most logical disconnections involve the three carbon-carbon single bonds connected to the carbinol carbon (the carbon bearing the -OH group). Breaking one of these bonds retrosynthetically simplifies the molecule significantly.

Figure 1: General retrosynthetic disconnection of a tertiary alcohol.

This primary disconnection strategy reveals a carbonyl compound (a ketone) and a carbanionic synthon as the logical precursors. The most common synthetic equivalents for carbanions are organometallic reagents.

The Workhorses: Organometallic Additions to Carbonyls

The nucleophilic addition of an organometallic reagent to a ketone or ester is the most prevalent and robust method for constructing tertiary alcohols.[4][5] The choice of metal—typically magnesium (Grignard reagents) or lithium (organolithium reagents)—is dictated by the substrate's reactivity and steric environment.

One C-C Bond Disconnection: Ketones as Precursors

This is the most flexible approach, allowing for the introduction of three distinct R-groups. The forward synthesis involves the reaction of a ketone with one equivalent of an organometallic reagent, followed by an acidic workup.[5]

Figure 2: Forward synthesis pathway from a ketone precursor.

Discovered by Victor Grignard (Nobel Prize, 1912), the addition of organomagnesium halides to carbonyls is a cornerstone of C-C bond formation.[6]

-

Expertise & Causality: Grignard reagents offer a superb balance of reactivity and practicality. They are strong nucleophiles but also strong bases. This dual nature is a critical consideration. With sterically hindered ketones or ketones possessing acidic α-protons, the Grignard reagent can act as a base, leading to deprotonation and formation of an enolate, which simply regenerates the starting ketone upon workup.[4] Furthermore, reduction of the carbonyl can occur if the Grignard reagent possesses a β-hydride.[4] These side reactions are often temperature and solvent-dependent.

Organolithium reagents are generally more reactive and more basic than their Grignard counterparts.[7][8]

-

Expertise & Causality: This heightened reactivity is advantageous when dealing with sterically hindered ketones where Grignard reagents might fail or lead to reduction.[8][9] However, their increased basicity makes them more prone to enolization side reactions and requires strict anhydrous, inert atmosphere conditions. Their use is a calculated choice for challenging substrates.

Two C-C Bond Disconnection: Esters as Precursors

When the target tertiary alcohol contains two identical substituents, a disconnection leading to an ester (or acyl halide) and two equivalents of an organometallic reagent is highly efficient.[10]

Figure 4: General workflow illustrating the use of a protecting group.

Table 2: Common Protecting Groups for Alcohols

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Stability |

| Trimethylsilyl Ether | TMS | TMSCl, Et₃N | Mild acid (e.g., aq. HCl), F⁻ (TBAF) | Acid/Base Labile |

| tert-Butyldimethylsilyl Ether | TBDMS or TBS | TBDMSCl, Imidazole | Acid (stronger than for TMS), F⁻ (TBAF) [11] | Stable to base, more acid-stable than TMS [11] |

| Benzyl Ether | Bn | BnBr, NaH | Catalytic Hydrogenation (H₂, Pd/C) [12] | Stable to acid, base, and organometallics |

| Tetrahydropyranyl Ether | THP | Dihydropyran (DHP), H⁺ cat. | Aqueous Acid (e.g., aq. HCl) [13] | Stable to base, organometallics, reducing agents |

Detailed Experimental Protocol: Synthesis of Triphenylmethanol via Grignard Reaction

This protocol describes the synthesis of triphenylmethanol from benzophenone and phenylmagnesium bromide, a classic example of tertiary alcohol synthesis.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Bromobenzene

-

Benzophenone

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Petroleum ether or hexanes

Apparatus:

-

A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a drying tube), and a pressure-equalizing dropping funnel. All glassware must be oven or flame-dried to remove moisture.

Procedure:

-

Preparation of the Grignard Reagent:

-

Place magnesium turnings (1.2 g, 50 mmol) in the reaction flask under an inert atmosphere (e.g., nitrogen or argon).

-

In the dropping funnel, prepare a solution of bromobenzene (5.5 mL, 52 mmol) in 20 mL of anhydrous diethyl ether.

-

Add ~5 mL of the bromobenzene solution to the magnesium turnings. The reaction should initiate, evidenced by cloudiness and gentle boiling. If it does not start, gently warm the flask or add a small crystal of iodine.

-

Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Ketone:

-

Dissolve benzophenone (7.3 g, 40 mmol) in 30 mL of anhydrous diethyl ether and place this solution in the dropping funnel.

-

Cool the Grignard reagent solution in an ice bath.

-

Add the benzophenone solution dropwise to the stirred Grignard reagent. A thick precipitate will form.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes.

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath and slowly add 50 mL of saturated aqueous ammonium chloride solution to quench the reaction and hydrolyze the magnesium alkoxide.

-

Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with two 20 mL portions of diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. [14] * Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Recrystallize the crude solid from petroleum ether or a hexanes/ethyl acetate mixture to afford pure triphenylmethanol. [14]

-

Conclusion

The retrosynthetic analysis of tertiary alcohols is a foundational skill in modern organic synthesis. The choice of disconnection—whether leading to a ketone, an ester, or another precursor—directly informs the forward synthetic strategy. While classic Grignard and organolithium additions remain indispensable, a thorough understanding of their limitations regarding basicity and steric hindrance is crucial. For complex substrates laden with sensitive functionality, advanced methods like the Barbier and Nozaki-Hiyama-Kishi reactions provide essential chemoselectivity. Ultimately, the optimal synthetic route is determined by a careful analysis of the target molecule's structure, the strategic use of protecting groups, and a deep appreciation for the causal relationship between reagent choice and reaction outcome.

References

-

CCS Chemistry. (n.d.). Constructing Tertiary Alcohols with Vicinal Stereocenters: Highly Diastereo- and Enantioselective Cyanosilylation of α-Branched Acyclic Ketones and Their Kinetic Resolution. Retrieved from [Link]

-

Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism. Retrieved from [Link]

-

Wikipedia. (n.d.). Barbier reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Organolithium reagent. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of tertiary alcohol from Barbier and Grignard reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 13.9: Organometallic Reagents in Alcohol Synthesis. Retrieved from [Link]

-

Royal Society of Chemistry. (2024, October 22). Accessing the synthesis of natural products and their analogues enabled by the Barbier reaction: a review. Retrieved from [Link]

-

ACS Publications. (2012, December 5). Construction of Chiral Tertiary Alcohol Stereocenters via the-[15][16] Meisenheimer Rearrangement: Enantioselective Synthesis of the Side-Chain Acids of Homoharringtonine and Harringtonine. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Barbier reaction – Knowledge and References. Retrieved from [Link]

-

PMC. (2022, December 13). Stereoselective Construction of Tertiary Homoallyl Alcohols and Ethers by Nucleophilic Substitution at Quaternary Carbon Stereocenters. Retrieved from [Link]

-

Encyclopedia.pub. (2021, October 8). Stereoselective Synthesis of Chiral Molecules. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch15: RLi or RMgX with Esters to 3o alcohol. Retrieved from [Link]

-

NPTEL. (n.d.). Organolithium Reagents. Retrieved from [Link]

-

Thieme. (2017). Stereoselective Formation of Tertiary Alcohols and Ethers by Opening of Vinylic Carbonates. Retrieved from [Link]

-

Dean & Francis Press. (n.d.). Basics of Retrosynthetic Analysis: A Review for Beginners. Retrieved from [Link]

-

Wikipedia. (n.d.). Nozaki–Hiyama–Kishi reaction. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Retrieved from [Link]

-

University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Catalytic Nozaki–Hiyama–Kishi (NHK) Type Reactions. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

-

YouTube. (2020, July 22). Tertiary Alcohols in 3 minutes | Retrosynthetic Analysis | Organic Chemistry. Retrieved from [Link]

-

Chemistry Steps. (2021, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

-

YouTube. (2023, April 6). DISCONNECTION APPROACH CX ALCOHOLS. Retrieved from [Link]

-

PubMed. (2025, January 22). A General Three-Component Nozaki-Hiyama-Kishi-Type Reaction Enabled by Delayed Radical-Polar Crossover. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 22). 18.5: Strategy For Alcohol Synthesis (Retrosynthetic Analysis). Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 17.8: Protection of Alcohols. Retrieved from [Link]

-

OpenStax. (2023, September 20). 17.8 Protection of Alcohols. Retrieved from [Link]

-

YouTube. (2023, April 1). DISCONNECTION APPROACH CX ALCOHOLS 1_ Strategy_ Solution. Retrieved from [Link]

-

University of Manchester. (n.d.). The Disconnection Approach. Retrieved from [Link]

-

Scribd. (n.d.). C-C Disconnections in Alcohol Synthesis. Retrieved from [Link]

-

SlideShare. (n.d.). Disconnection Approach. Retrieved from [Link]

-

ResearchGate. (2025, August 9). The Development of the Asymmetric Nozaki–Hiyama–Kishi Reaction. Retrieved from [Link]

-

Oregon State University. (2020, February 7). Retrosynthesis of Alcohols. Retrieved from [Link]

-

Pearson. (n.d.). Retrosynthetic analysis is the process of working backward to dev.... Retrieved from [Link]

Sources

- 1. Retrosynthesis of Alcohols [sites.science.oregonstate.edu]

- 2. lkouniv.ac.in [lkouniv.ac.in]

- 3. deanfrancispress.com [deanfrancispress.com]

- 4. Grignard Reaction [organic-chemistry.org]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. Accessing the synthesis of natural products and their analogues enabled by the Barbier reaction: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05646A [pubs.rsc.org]

- 7. 有機鋰試劑 [sigmaaldrich.com]

- 8. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 9. archive.nptel.ac.in [archive.nptel.ac.in]

- 10. Unlocking the Tertiary Alcohol: A Journey Through Grignard and Ether Synthesis - Oreate AI Blog [oreateai.com]

- 11. uwindsor.ca [uwindsor.ca]

- 12. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]

- 13. organicchemistrytutor.com [organicchemistrytutor.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 16. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to (+/-)-3,3-Dimethyl-1-p-tolyl-butan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest search, a specific CAS (Chemical Abstracts Service) number for (+/-)-3,3-Dimethyl-1-p-tolyl-butan-1-ol has not been definitively identified in public databases. This guide has been constructed based on established principles of organic chemistry and data from structurally analogous compounds.

Introduction and Strategic Overview

(+/-)-3,3-Dimethyl-1-p-tolyl-butan-1-ol is a racemic tertiary alcohol characterized by a p-tolyl group and a sterically demanding tert-butyl moiety attached to the carbinol center. This unique structural combination imparts specific physicochemical properties and reactivity patterns that make it an interesting, albeit not widely documented, building block in synthetic organic chemistry and medicinal chemistry. The hindered nature of the tertiary alcohol can enhance metabolic stability, a desirable trait in drug design, while the aromatic p-tolyl group provides a scaffold for further functionalization.

This guide provides a comprehensive technical overview, from its logical synthesis to its analytical characterization and potential applications, offering field-proven insights for its use in a research and development setting.

Physicochemical Properties: A Predictive Analysis

While experimental data for this specific molecule is scarce, we can predict its key properties based on its structure and comparison with similar aromatic tertiary alcohols.

| Property | Predicted Value / Characteristic | Rationale |

| Molecular Formula | C₁₃H₂₀O | Derived from the chemical structure. |

| Molecular Weight | 192.30 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Typical for aromatic alcohols of this molecular weight. |

| Boiling Point | Elevated | The presence of a hydroxyl group allows for hydrogen bonding, significantly increasing the boiling point compared to non-polar analogues of similar molecular weight.[1][2][3] |

| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., ethanol, diethyl ether, dichloromethane) | The bulky hydrophobic groups (p-tolyl and tert-butyl) dominate the molecule's character, limiting aqueous solubility.[2] |

| Acidity (pKa) | ~18-19 | Tertiary alcohols are generally less acidic than primary or secondary alcohols due to steric hindrance and the electron-donating effect of the alkyl groups.[1] |

Synthesis and Mechanistic Insights

The most direct and reliable method for the synthesis of (+/-)-3,3-Dimethyl-1-p-tolyl-butan-1-ol is through the nucleophilic addition of an organometallic reagent to an appropriate carbonyl compound.

Recommended Synthetic Approach: Grignard Reaction

The reaction of p-tolylmagnesium bromide with 3,3-dimethylbutanal is the preferred synthetic route. This method is robust, high-yielding, and utilizes readily available starting materials.[4][5]

Reaction Scheme:

Sources

3,3-Dimethyl-1-butanol (DMB): A Technical Guide to a Novel Choline Analog Modulating the Gut-Heart Axis

Abstract

This technical guide provides a comprehensive overview of 3,3-Dimethyl-1-butanol (DMB), a structural analog of choline with significant implications for cardiovascular disease research and drug development. DMB is a potent inhibitor of trimethylamine (TMA) production by the gut microbiota, thereby reducing the systemic levels of the pro-atherogenic metabolite, trimethylamine N-oxide (TMAO). This document delves into the core mechanism of action of DMB, its demonstrated efficacy in preclinical models, and detailed experimental protocols for its investigation. Furthermore, this guide explores emerging evidence for alternative, TMAO-independent immunomodulatory functions of DMB and its metabolites. This resource is intended for researchers, scientists, and drug development professionals actively engaged in the exploration of the gut-heart axis and the development of novel therapeutics for cardiovascular and inflammatory diseases.

Introduction: The Gut-Heart Axis and the Rise of TMAO

The gut microbiome has emerged as a critical regulator of host physiology and a key player in the pathogenesis of numerous diseases, including cardiovascular disease (CVD).[1] A pivotal link in this "gut-heart axis" is the microbial metabolite trimethylamine N-oxide (TMAO). Dietary nutrients rich in choline, phosphatidylcholine, and L-carnitine, abundant in red meat and other animal products, are metabolized by the gut microbiota to produce trimethylamine (TMA).[2] TMA is then absorbed and subsequently oxidized in the liver by flavin-containing monooxygenase 3 (FMO3) to form TMAO.[2][3] Elevated circulating levels of TMAO have been strongly associated with an increased risk of major adverse cardiovascular events, including atherosclerosis, heart attack, and stroke.[2]

This has led to a paradigm shift in cardiovascular research, with a growing focus on therapeutic strategies that target the gut microbiota to modulate TMAO production. One such promising approach is the inhibition of the initial, microbe-dependent step: the conversion of dietary precursors to TMA.

3,3-Dimethyl-1-butanol (DMB): A Potent Inhibitor of Microbial TMA Lyase

3,3-Dimethyl-1-butanol (DMB) is a structural analog of choline that has been identified as a potent, non-lethal inhibitor of microbial TMA production.[4][5] Found naturally in some cold-pressed extra virgin olive oils, grapeseed oils, red wines, and balsamic vinegars, DMB offers a promising therapeutic avenue for mitigating the detrimental effects of TMAO.[2][6]

Mechanism of Action: Competitive Inhibition of TMA Lyase

The primary mechanism by which DMB reduces TMA production is through the competitive inhibition of a class of microbial enzymes known as TMA lyases.[2] These enzymes are responsible for cleaving the C-N bond in choline and other trimethylamine-containing compounds to release TMA. As a structural mimic of choline, DMB binds to the active site of TMA lyases, thereby preventing the metabolism of their natural substrates.[4] This targeted inhibition reduces the available pool of TMA for absorption and subsequent conversion to TMAO in the liver. A key advantage of this approach is that it does not kill the gut microbes, but rather modulates their metabolic output, potentially minimizing disruptions to the overall gut microbial ecosystem.[2]

Emerging Evidence for TMAO-Independent Immunomodulatory Effects

Recent research has unveiled a more nuanced understanding of DMB's biological activities, suggesting that its benefits may extend beyond the simple reduction of TMAO. A study in a mouse model of collagen-induced arthritis demonstrated that while DMB significantly reduced disease severity, it did not lower cecal TMA or circulating TMAO levels in that specific context.[6][7][8] This research identified a novel, host-derived metabolite of DMB, 3,3-dimethyl-1-butyric acid (DMBut), which also exhibited significant anti-inflammatory properties.[6][7] In vitro studies have shown that both DMB and DMBut can modulate the secretion of pro-inflammatory cytokines, such as IL-1β and IL-6, from macrophages.[8] This suggests a direct immunomodulatory role for DMB and its metabolites, independent of their effects on TMAO production.

Preclinical Efficacy of DMB

The therapeutic potential of DMB has been demonstrated in various preclinical models, primarily focusing on its impact on cardiovascular and inflammatory diseases.

Attenuation of Atherosclerosis

In animal models, DMB has been shown to significantly inhibit the development of atherosclerosis.[2] In mice fed a diet rich in choline or carnitine, DMB administration led to reduced TMAO levels and a subsequent decrease in the formation of cholesterol-laden macrophage foam cells, a key hallmark of atherosclerotic plaques.[2] Importantly, this effect was achieved without altering circulating cholesterol levels, highlighting the targeted nature of DMB's action.[2]

Improvement of Vascular Function

Consumption of a Western-style diet is associated with impaired vascular function.[9] Studies have shown that DMB supplementation can prevent Western diet-induced vascular endothelial dysfunction and aortic stiffening in mice by suppressing the increase in circulating TMAO.[9]

Reduction of Inflammation

As mentioned previously, DMB and its metabolite DMBut have demonstrated direct anti-inflammatory effects. In a mouse model of arthritis, DMB treatment led to a greater than 50% reduction in disease severity.[6][8] This was associated with a decrease in pro-inflammatory cytokines, suggesting a potential role for DMB in a broader range of inflammatory conditions.[8]

Table 1: Summary of In Vivo Efficacy of DMB in Mouse Models

| Animal Model | DMB Dosage | Key Outcomes | Reference(s) |

| Apolipoprotein E (ApoE) knockout mice on a high-choline diet | 1% (v/v) in drinking water | Reduced plasma TMAO levels, inhibited foam cell formation, and attenuated atherosclerotic lesion development. | [6] |

| C57BL/6N mice on a Western-style diet | 1% (v/v) in drinking water for 8 weeks | Prevented vascular endothelial dysfunction and aortic stiffening. | [9] |

| Collagen-induced arthritis (CIA) in DBA/1j mice | 1% (v/v) in drinking water | >50% reduction in arthritis severity, reduced circulating IL-1β and IL-6. | [6][8] |

| Monocrotaline-induced pulmonary arterial hypertension (PAH) in rats | 1% (v/v) in drinking water for 4 weeks | Improved hemodynamic parameters, decreased right ventricular hypertrophy, and ameliorated pulmonary vascular remodeling. | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the biological activity of DMB.

In Vitro Anaerobic Fecal Fermentation Assay

This assay is crucial for assessing the direct inhibitory effect of DMB on TMA production by a complex microbial community.

Objective: To quantify the inhibition of TMA production from choline by human or animal fecal microbiota in the presence of DMB.

Materials:

-

Fresh fecal samples from healthy donors (human or animal).

-

Anaerobic chamber or system (e.g., AtmosBag).

-

Sterile, anaerobic basal fermentation medium (see recipe below).

-

Choline chloride solution (sterile, anaerobic).

-

3,3-Dimethyl-1-butanol (DMB) stock solution (sterile, anaerobic).

-

Sterile, anaerobic phosphate-buffered saline (PBS).

-

Sterile centrifuge tubes.

-

LC-MS/MS system for TMA quantification.

Basal Fermentation Medium Recipe (per 500 mL):

-

Peptone: 1.0 g

-

Yeast extract: 1.0 g

-

Hemin: 0.025 g

-

L-cysteine: 0.25 g

-

Bile salts: 0.25 g

-

NaCl: 0.05 g

-

K₂HPO₄: 0.02 g

-

KH₂PO₄: 0.02 g

-

MgSO₄: 0.005 g

-

CaCl₂: 0.005 g

-

NaHCO₃: 1.0 g

-

Resazurin (0.1% w/v): 0.5 mL

-

Tween-80: 1.0 mL

-

Vitamin K₁: 5 µL

-

Adjust pH to 7.0 and autoclave.

Procedure:

-

Fecal Slurry Preparation: Inside an anaerobic chamber, prepare a 10-20% (w/v) fecal slurry by homogenizing fresh fecal material in sterile, anaerobic PBS.

-

Assay Setup: In sterile centrifuge tubes, combine the following under anaerobic conditions:

-

Basal fermentation medium.

-

Fecal slurry (to a final concentration of 1-5% v/v).

-

Choline chloride solution (e.g., to a final concentration of 100 µM).

-

DMB stock solution to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 500 µM).

-

Bring to a final volume with anaerobic PBS.

-

-

Incubation: Tightly cap the tubes and incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 6, 12, 24 hours).

-

Sample Collection: At each time point, remove an aliquot from each tube. Immediately stop the microbial activity by adding a protein precipitating agent (e.g., ice-cold methanol or acetonitrile) and/or placing on ice.

-

Sample Processing: Centrifuge the samples to pellet the fecal debris and proteins. Collect the supernatant for TMA analysis.

-

TMA Quantification: Analyze the TMA concentration in the supernatant using a validated LC-MS/MS method (see Protocol 4.2).

Experimental Workflow for In Vitro Fecal Fermentation Assay

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Maternal 3,3-Dimethyl-1-Butanol Therapy Protects Adult Male Rat Offspring against Hypertension Programmed by Perinatal TCDD Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language - Oreate AI Blog [oreateai.com]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. 3,3-dimethyl-1-butanol and its metabolite 3,3-dimethylbutyrate ameliorate collagen-induced arthritis independent of choline trimethylamine lyase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3,3-Dimethyl-1-Butanol and its Metabolite 3,3-Dimethylbutyrate Ameliorate Collagen-induced Arthritis Independent of Choline Trimethylamine Lyase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3,3-dimethyl-1-butanol and Its Metabolite 3,3-dimethylbutyrate Ameliorate Arthritis Severity in CIA Independent of Choline TMA Lyase Activity - ACR Meeting Abstracts [acrabstracts.org]

- 9. 3,3-dimethyl-1-butanol and its metabolite 3,3-dimethylbutyrate ameliorate collagen-induced arthritis independent of choline trimethylamine lyase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Tertiary Alcohols as Radical Precursors in Heteroarene Alkylation: Application Notes and Protocols

Introduction: The Quest for Molecular Complexity in Drug Discovery

In the landscape of modern medicinal chemistry, the precise installation of alkyl groups, particularly sterically hindered tertiary fragments, onto heteroaromatic scaffolds is a paramount objective. These alkylated heteroarenes are ubiquitous structural motifs in a vast array of pharmaceuticals and agrochemicals, where the nature of the alkyl substituent can profoundly influence the molecule's biological activity, metabolic stability, and pharmacokinetic profile. Historically, the direct incorporation of tertiary alkyl groups has been a formidable challenge, often necessitating multi-step synthetic sequences or the use of harsh reaction conditions incompatible with complex molecular architectures.[1][2][3]

This guide details a robust and versatile strategy that circumvents these limitations by employing tertiary alcohols as readily available and stable precursors for tertiary alkyl radicals. Through innovative activation methods, these alcohols are transformed into potent alkylating agents for the C-H functionalization of a wide range of electron-deficient heteroarenes. We will delve into the mechanistic underpinnings of this transformation, providing detailed, field-tested protocols for both photocatalytic and thermal activation pathways. This approach not only broadens the toolkit for synthetic chemists but also offers a practical avenue for the late-stage functionalization of drug candidates, enabling rapid access to novel chemical space.[3]

Mechanistic Rationale: Activating Tertiary Alcohols for Radical Generation

The core of this methodology lies in the conversion of a stable tertiary alcohol into a transient, highly reactive tertiary alkyl radical. The high bond dissociation energy of the C-O bond in alcohols makes their direct deoxygenative transformation challenging under mild conditions.[4][5] To overcome this, tertiary alcohols are derivatized into more readily activated species, such as tert-alkyl oxalate salts.[1][2] These oxalate salts serve as efficient radical precursors under either photoredox or thermal conditions.

Photoredox Catalysis Pathway

Visible-light photoredox catalysis has emerged as a powerful tool for initiating radical reactions under exceptionally mild conditions.[6] In this context, an iridium-based photocatalyst, upon excitation with blue light, can engage in a single-electron transfer (SET) event with the tert-alkyl oxalate salt. This oxidation of the oxalate initiates a rapid decarboxylation cascade, releasing two molecules of carbon dioxide and generating the desired tertiary alkyl radical. This radical can then engage in a Minisci-type reaction with a protonated heteroarene.

The catalytic cycle can be visualized as follows:

Caption: Proposed mechanism for photoredox-catalyzed heteroarene alkylation.

Thermal Activation Pathway

An alternative, metal-free approach involves the thermal initiation of the radical cascade. In this scenario, a chemical oxidant, such as ammonium persulfate ((NH₄)₂S₂O₈), is used to directly oxidize the tert-alkyl oxalate salt upon heating. This process similarly generates the tertiary alkyl radical, which then proceeds through the Minisci pathway. While often requiring slightly higher temperatures, this method provides a valuable alternative when photosensitive functional groups are present.[1][2]

Experimental Protocols

The following protocols provide a general framework for the alkylation of heteroarenes using tertiary alcohols as radical precursors. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Preparation of tert-Alkyl Oxalate Salts

This initial step converts the tertiary alcohol into a stable, solid radical precursor.

Materials and Equipment:

-

Tertiary alcohol

-

Oxalyl chloride

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous diethyl ether (Et₂O)

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Schlenk line or argon/nitrogen inlet

-

Ice bath

-

Rotary evaporator

Procedure:

-

To a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, add the tertiary alcohol (1.0 equiv) and anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (1.1 equiv) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting alcohol.

-

Concentrate the reaction mixture in vacuo to remove the solvent and excess oxalyl chloride.

-

Dissolve the crude residue in a minimal amount of anhydrous DCM and add it dropwise to a stirred suspension of cesium carbonate (1.5 equiv) in anhydrous diethyl ether.

-

Stir the resulting suspension at room temperature for 1 hour.

-

Collect the solid precipitate by vacuum filtration, wash with anhydrous diethyl ether, and dry under high vacuum to afford the cesium tert-alkyl oxalate salt as a stable powder.

Protocol 2: Photocatalytic Alkylation of a Model Heteroarene

This protocol describes the visible-light-mediated alkylation of lepidine with a tert-alkyl oxalate salt.

Materials and Equipment:

-

Cesium tert-alkyl oxalate salt (from Protocol 1)

-

Lepidine (or other heteroarene)

-

Iridium photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆)

-

Ammonium persulfate ((NH₄)₂S₂O₈)

-

Hydrochloric acid (HCl)

-

Dimethyl sulfoxide (DMSO)

-

Reaction vials or tubes

-

Blue LED light source (e.g., Kessil lamp)

-

Magnetic stirrer and stir bars

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a reaction vial, add the heteroarene (1.0 equiv), the cesium tert-alkyl oxalate salt (1.5 equiv), the iridium photocatalyst (0.5 mol%), and ammonium persulfate (2.0 equiv).

-

Add DMSO to achieve the desired concentration (e.g., 0.5 M).

-

Add hydrochloric acid (1.0 equiv).

-

Seal the vial and place it on a magnetic stirrer approximately 5-10 cm from the blue LED light source.

-

Irradiate the reaction mixture with stirring at room temperature for the specified time (typically ranging from minutes to a few hours).[1][2] Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired alkylated heteroarene.

Caption: General experimental workflow for heteroarene alkylation.

Scope and Limitations

The described methodology exhibits a broad substrate scope with respect to both the tertiary alcohol precursor and the heterocyclic coupling partner.

| Heterocycle Class | Example Substrates | Typical Yields |

| Quinolines | Lepidine, 4-Chloroquinoline | Good to Excellent |

| Isoquinolines | Isoquinoline, 3-Methylisoquinoline | Good to Excellent |

| Pyridines | 2-Chloropyridine, 4-Cyanopyridine | Moderate to Good |

| Quinoxalines | Quinoxaline | Good |

| Benzothiazoles | Benzothiazole | Moderate to Good |

Note: Yields are dependent on the specific substrates and reaction conditions.

A key limitation of this Minisci-type reaction is its sensitivity to steric hindrance near the radical center.[1] While a variety of tertiary alcohols are suitable precursors, those with excessive steric bulk adjacent to the tertiary carbon may exhibit diminished reactivity.

Late-Stage Functionalization: A Powerful Tool in Drug Discovery

A significant advantage of this methodology is its applicability to the late-stage functionalization of complex, biologically active molecules.[3] The mild reaction conditions and high functional group tolerance allow for the direct installation of tertiary alkyl groups onto drug-like scaffolds, providing a rapid means to generate analogues for structure-activity relationship (SAR) studies. This has been successfully demonstrated on several drug molecules, highlighting the potential of this method to accelerate the drug discovery process.[3]

Conclusion

The use of tertiary alcohols as precursors for tertiary alkyl radicals represents a significant advancement in the field of C-H functionalization. By converting these abundant and stable starting materials into activated oxalate salts, a wide range of electron-deficient heteroarenes can be efficiently alkylated under mild photoredox or thermal conditions. The operational simplicity, broad substrate scope, and high functional group tolerance of this methodology make it a valuable tool for researchers in both academic and industrial settings. The ability to perform late-stage functionalization on complex molecules further underscores the power of this approach in the rapid diversification of pharmaceutical leads.

References

- Tertiary Alcohols as Radical Precursors for the Introduction of Tertiary Substituents into Heteroarenes. NSF PAR.

- Tertiary Alcohols as Radical Precursors for the Introduction of Tertiary Substituents into Heteroarenes.

- Tertiary Alcohols as Radical Precursors for the Introduction of Tertiary Substituents into Heteroarenes | Request PDF.

- Minisci C–H alkylation of N-heteroarenes with aliphatic alcohols via β-scission of alkoxy radical. RSC Publishing.

- Proposed mechanism for alkyl radical formation

- Alcohols as alkylating agents in heteroarene C–H functionaliz

- Alcohols as alkylating agents in heteroarene C–H functionaliz

- Alcohols as alkylating agents in heteroarene C–H functionaliz

- Alcohols as alkylating agents in heteroarene C-H functionalization.

Sources

Application Note: A Researcher's Guide to the Friedel-Crafts Acylation of Toluene

Abstract

This comprehensive application note provides a detailed protocol and theoretical background for the Friedel-Crafts acylation of toluene, a cornerstone of electrophilic aromatic substitution in organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth insights into the reaction mechanism, experimental setup, safety considerations, and product characterization. By elucidating the causality behind experimental choices, this document serves as a self-validating system for achieving successful and reproducible outcomes in the synthesis of methylacetophenone isomers.

Introduction: The Enduring Relevance of Friedel-Crafts Acylation

Discovered by Charles Friedel and James Mason Crafts in 1877, the Friedel-Crafts acylation remains a vital carbon-carbon bond-forming reaction in modern organic chemistry.[1] It involves the introduction of an acyl group onto an aromatic ring, a transformation that is fundamental to the synthesis of aromatic ketones. These ketones are valuable intermediates in the production of pharmaceuticals, fragrances, and other fine chemicals.

The acylation of toluene, specifically, presents an excellent case study due to the directing effects of the methyl group, which influences the regioselectivity of the reaction. This guide will focus on the acetylation of toluene using acetyl chloride and aluminum chloride, a classic and illustrative example of this reaction class.

Theoretical Framework: Mechanism and Regioselectivity

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution (EAS) mechanism.[2][3][4] The key steps are the generation of a potent electrophile, the acylium ion, followed by its attack on the electron-rich aromatic ring of toluene.

Generation of the Acylium Ion

The reaction is initiated by the interaction of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), with the acylating agent, such as acetyl chloride.[5][6] The Lewis acid coordinates to the chlorine atom of the acetyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage to form a resonance-stabilized acylium ion.[1][6]

Caption: Workflow of the electrophilic attack on toluene.

A significant advantage of Friedel-Crafts acylation over alkylation is its resistance to polysubstitution. The introduced acyl group is electron-withdrawing, which deactivates the aromatic ring towards further electrophilic attack. [4][7]

Experimental Protocol: Synthesis of 4-Methylacetophenone

This protocol details the synthesis of 4-methylacetophenone from toluene and acetyl chloride. Utmost care must be taken to ensure anhydrous conditions, as the aluminum chloride catalyst is highly moisture-sensitive. [8]

Reagents and Equipment

| Reagent/Equipment | Specification | Quantity | Purpose |

| Toluene | Anhydrous | 0.025 mol (2.31 g, 2.65 mL) | Aromatic Substrate |

| Acetyl Chloride | Anhydrous | 0.0275 mol (2.16 g, 1.95 mL) | Acylating Agent |

| Aluminum Chloride | Anhydrous | 0.0275 mol (3.67 g) | Lewis Acid Catalyst |

| Dichloromethane (DCM) | Anhydrous | ~33 mL | Solvent |

| Concentrated HCl | ACS Grade | 10 mL | Quenching Agent |

| 5% Sodium Bicarbonate | Aqueous Solution | 15 mL | Neutralizing Agent |

| Brine | Saturated NaCl(aq) | 15 mL | Washing Agent |

| Anhydrous Sodium Sulfate | Granular | As needed | Drying Agent |

| Round-bottom flask (50 mL) | --- | 1 | Reaction Vessel |

| Claisen adapter | --- | 1 | Glassware Assembly |

| Addition funnel (60 mL) | --- | 1 | Controlled Reagent Addition |

| Reflux condenser | --- | 1 | Prevent Solvent Loss |

| Magnetic stir bar & plate | --- | 1 | Mixing |

| Ice bath | --- | 1 | Temperature Control |

| Separatory funnel (125 mL) | --- | 1 | Liquid-Liquid Extraction |

| Beaker (150 mL) | --- | 1 | Quenching |

| Erlenmeyer flasks | --- | Several | Collection and Drying |

| Rotary evaporator | --- | 1 | Solvent Removal |

Reaction Setup and Procedure

A. Apparatus Assembly and Catalyst Suspension:

-

Assemble a dry 50 mL round-bottom flask with a magnetic stir bar, a Claisen adapter, an addition funnel, and a reflux condenser. Ensure all glassware is oven-dried or flame-dried to remove any traces of water. [8]2. Under an inert atmosphere (e.g., nitrogen or argon), carefully weigh and add anhydrous aluminum chloride (0.0275 mol) to the reaction flask. [3][9]3. Add 8 mL of anhydrous dichloromethane to the flask to create a suspension of the catalyst. [3] B. Formation of the Electrophile and Reaction:

-

Cool the reaction flask to 0°C using an ice bath. [3]2. In the addition funnel, prepare a solution of acetyl chloride (0.0275 mol) in 5 mL of anhydrous dichloromethane. [3]3. Add the acetyl chloride solution dropwise to the stirred aluminum chloride suspension over a period of 10 minutes. The mixture should become homogeneous and turn bright yellow, indicating the formation of the acylium ion complex. [3][9]4. Prepare a solution of toluene (0.025 mol) in 5 mL of anhydrous dichloromethane and add it to the addition funnel.

-

Add the toluene solution dropwise to the reaction mixture. The rate of addition should be controlled to maintain the reaction temperature. [2]6. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature, stirring for an additional 15-30 minutes. [2][3]

Work-up and Purification

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing approximately 25 g of crushed ice and 10 mL of concentrated HCl, with vigorous stirring. [2][3][9]This step hydrolyzes the aluminum chloride and quenches the reaction. The addition of the reaction mixture to the ice/acid is crucial to manage the exothermic nature of this process. [4]2. Extraction: Transfer the mixture to a 125 mL separatory funnel. Separate the bottom organic layer. Extract the aqueous layer again with 10 mL of dichloromethane. [3][10]3. Washing: Combine the organic layers and wash sequentially with 10 mL of deionized water, 15 mL of 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with 15 mL of brine. [3][10]4. Drying: Dry the organic layer over anhydrous sodium sulfate. [3][10]5. Solvent Removal: Decant or filter the dried solution into a pre-weighed round-bottom flask and remove the dichloromethane using a rotary evaporator. [2][3]

Product Characterization

The final product, a mixture of methylacetophenone isomers (predominantly 4-methylacetophenone), should be characterized to confirm its identity and purity.

-

Thin-Layer Chromatography (TLC): TLC can be used to monitor the progress of the reaction and assess the purity of the final product. A typical mobile phase is a mixture of ethyl acetate and hexanes (e.g., 20:80). [3]* Infrared (IR) Spectroscopy: The IR spectrum of the product should show a characteristic strong absorption band for the carbonyl (C=O) group of the ketone, typically in the range of 1680-1700 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is an excellent tool to confirm the structure and determine the isomeric ratio. For 4-methylacetophenone, distinct signals for the aromatic protons, the methyl group on the ring, and the acetyl methyl group are expected.

Safety Precautions

The Friedel-Crafts acylation involves several hazardous chemicals and requires strict adherence to safety protocols.

-

Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing HCl gas. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles. [10]* Acetyl Chloride: Corrosive and a lachrymator. Handle exclusively in a fume hood. [2]* Dichloromethane (CH₂Cl₂): A volatile and potentially carcinogenic solvent. Use in a well-ventilated area or fume hood.

-

Concentrated Hydrochloric Acid (HCl): Highly corrosive. Handle with extreme care.

-

General Precautions: Always wear appropriate PPE. The quenching step is highly exothermic and should be performed with caution.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no yield | Moisture contamination deactivating the catalyst. | Ensure all glassware is thoroughly dried and the reaction is run under anhydrous conditions. [8] |

| Formation of an off-white, cloudy mixture | Catalyst deactivation due to moisture. | The reaction has likely failed. Start over with fresh, anhydrous reagents and properly dried glassware. [3] |

| Emulsion during work-up | Formation of a stable interface between organic and aqueous layers. | Add a small amount of brine to the separatory funnel to increase the ionic strength of the aqueous phase, which can help break the emulsion. [7] |

Conclusion

The Friedel-Crafts acylation of toluene is a robust and reliable method for the synthesis of 4-methylacetophenone. By understanding the underlying mechanism and adhering to the detailed protocol and safety precautions outlined in this application note, researchers can confidently execute this important transformation. The principles discussed herein are broadly applicable to a wide range of Friedel-Crafts acylation reactions, making this a valuable guide for synthetic chemists.

References

- Experiment 1: Friedel-Crafts Acylation. (n.d.).

- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018, May 17).

-

Friedel-Crafts Acylation of Toluene. (n.d.). Scribd. Retrieved from [Link]

-

Halogen-free Friedel-Crafts acylation of toluene with benzoic anhydride over insoluble heteropoly acid catalyst. (n.d.). SciSpace. Retrieved from [Link]

- 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. (n.d.).

-

Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016, December 29). YouTube. Retrieved from [Link]

-

Friedel-Crafts Reactions. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

-

Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S. Retrieved from [Link]

-

12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). Ventura College Organic Chemistry Lab. Retrieved from [Link]

-

Friedel Crafts Acylation of Benzene Reaction Mechanism. (2018, May 7). YouTube. Retrieved from [Link]

-

Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. (2022, August 31). ACS Omega. Retrieved from [Link]

- The Acetylation of Toluene and Benzene with Acetyl Chloride and Bromide and Acetic Anhydride Catalyzed by. (n.d.).

-

Friedel-Crafts Acylation. (2014, April 14). Chem-Station Int. Ed. Retrieved from [Link]

- Process for recovering toluene. (n.d.). Google Patents.

-

Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). (2022, April 19). Study Mind. Retrieved from [Link]

Sources

- 1. Friedel–Crafts Acylation [sigmaaldrich.com]